Technical Guide: MM-589 as a WDR5 Inhibitor for Epigenetic Research
Technical Guide: MM-589 as a WDR5 Inhibitor for Epigenetic Research
[1][2]
Executive Summary
MM-589 is a third-generation, highly potent, cell-permeable WDR5-MLL interaction inhibitor . Developed to overcome the pharmacological limitations of its predecessors (MM-102 and MM-401), MM-589 is a macrocyclic peptidomimetic that binds to the WIN (WDR5-Interacting) site of WDR5 with sub-nanomolar affinity (
By physically displacing MLL1 (KMT2A) from the WDR5 scaffolding protein, MM-589 collapses the core MLL1 complex, abolishing its H3K4 methyltransferase (HMT) activity. This mechanism is particularly lethal to MLL-rearranged (MLL-r) leukemias , which depend on aberrant MLL1 activity for the maintenance of oncogenic gene expression programs (e.g., HOXA9, MEIS1).
This guide details the mechanistic basis, physicochemical properties, and validated experimental protocols for utilizing MM-589 in epigenetic drug discovery.
Mechanistic Foundation: The WDR5-MLL Axis[3]
The Target: WDR5 WIN Site
WD Repeat Domain 5 (WDR5) is a structural scaffold essential for the assembly of the SET1/MLL family of Histone H3 Lysine 4 (H3K4) methyltransferases.[1][2][3]
-
The WIN Site: A deep, arginine-binding pocket on WDR5.[2]
-
The Ligand: MLL1 binds this pocket via a conserved "WIN motif" (WDR5-Interaction motif), specifically an Arginine residue (Arg-3765 in MLL1).
-
The Inhibition: MM-589 mimics this Arginine-containing motif but with significantly higher affinity, acting as a competitive antagonist.
Mechanism of Action (MOA)
Unlike catalytic inhibitors that target the enzymatic SET domain, MM-589 is a Protein-Protein Interaction (PPI) inhibitor .
-
Disruption: MLL1 cannot dock onto WDR5.
-
Complex Destabilization: Without the WDR5-MLL1 tether, the complex fails to assemble effectively on chromatin.
-
Epigenetic Silencing: H3K4 methylation is reduced at leukemia-driving loci, leading to differentiation and apoptosis of MLL-r cells.
Pathway Visualization
The following diagram illustrates the structural displacement mechanism.
Figure 1: MM-589 acts as a competitive antagonist at the WDR5 WIN site, preventing MLL1 complex assembly.
Chemical Biology & Performance Data[2]
MM-589 represents a significant optimization over the earlier linear peptidomimetic MM-102 and the less potent macrocycle MM-401.
Comparative Potency Table
The following data is derived from the seminal characterization by the Wang Lab (J. Med. Chem. 2017).[4][5][6][7]
| Feature | MM-589 (Lead) | MM-401 (Predecessor) | MM-102 (First Gen) |
| Chemical Class | Macrocyclic Peptidomimetic | Macrocyclic Peptidomimetic | Linear Peptidomimetic |
| WDR5 Binding ( | 0.9 nM | ~1 nM | 2.4 nM |
| Binding Constant ( | < 1 nM | < 1 nM | < 1 nM |
| MLL1 HMT Inhibition ( | 12.7 nM | 320 nM | N/D |
| Cellular | 0.25 µM | > 10 µM | > 25 µM |
| Cellular | 0.21 µM | > 10 µM | > 25 µM |
| Key Advantage | High cell permeability & potency | Poor cellular potency | Poor metabolic stability |
Selectivity Profile
-
Biochemical Selectivity: MM-589 targets the WDR5 WIN site.[1][2] While WDR5 is a shared subunit of MLL1, MLL2, MLL3, MLL4, and SET1A/B complexes, MM-589 is often described as "selective" for MLL1-dependent functions in the context of leukemia.
-
Phenotypic Selectivity: Crucially, MM-589 exhibits a wide therapeutic window. It potently inhibits the growth of leukemia cells harboring MLL translocations (e.g., MLL-AF9) while showing weak or no effect on solid tumor lines or normal bone marrow cells that do not rely on the "MLL1-addiction" mechanism.
Experimental Protocols
Protocol A: AlphaLISA WDR5-MLL Interaction Assay
This assay is the gold standard for verifying MM-589 potency in vitro or screening for new analogs. It relies on the proximity-dependent energy transfer between donor and acceptor beads when WDR5 and MLL1 interact.
Materials:
-
Recombinant WDR5: Tagged (e.g., His-tagged or GST-tagged).
-
MLL1 Peptide: Biotinylated peptide corresponding to the MLL1 WIN motif (approx. 15 amino acids).
-
AlphaLISA Beads: Streptavidin Donor beads and Anti-tag (e.g., Anti-GST) Acceptor beads.
-
Assay Buffer: PBS, 0.1% BSA, 0.01% Tween-20.
Workflow:
-
Preparation: Dilute MM-589 in DMSO (serial dilutions).
-
Incubation 1: Mix Recombinant WDR5 (final conc. ~5-10 nM) with MM-589. Incubate for 30 mins at RT to allow inhibitor binding.
-
Incubation 2: Add Biotin-MLL1 peptide (final conc. ~5-10 nM). Incubate for 1 hour.
-
Detection: Add Streptavidin Donor beads and Anti-GST Acceptor beads. Incubate for 1 hour in the dark.
-
Readout: Measure signal on an AlphaLISA-compatible plate reader (excitation 680 nm, emission 615 nm).
-
Analysis: Plot % Inhibition vs. Log[MM-589] to determine
.
Protocol B: Cellular Proliferation Assay (MLL-r Specificity)
To validate biological activity, use MLL-rearranged cell lines (MV4-11 or MOLM-13) versus a control line (e.g., HL-60 or K562).
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates.
-
Treatment: Treat with MM-589 (0.01 µM to 10 µM) for 4 to 7 days .
-
Note: Epigenetic inhibitors often require longer incubation times (up to 7 days) than cytotoxic drugs to manifest growth inhibition due to the time required for chromatin remodeling and turnover of existing proteins.
-
-
Media Refresh: For 7-day assays, refresh media/drug on Day 4.
-
Readout: Use CellTiter-Glo or Resazurin (Alamar Blue) to quantify viable cells.
-
Validation: Perform RT-qPCR on extracted RNA to confirm downregulation of HOXA9 and MEIS1 (hallmark of WDR5-MLL inhibition).
Experimental Workflow Diagram
Figure 2: Integrated workflow for validating MM-589 potency and biological efficacy.
Critical Considerations & Troubleshooting
Solubility & Handling
-
Solvent: MM-589 is a macrocycle and can be hydrophobic. Dissolve in 100% DMSO to create stock solutions (e.g., 10 mM).
-
Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles which can degrade the peptidomimetic structure.
-
In Solution: When diluting into aqueous buffers for assays, ensure the final DMSO concentration is < 1% (ideally 0.1%) to prevent protein denaturation or cell toxicity artifacts.
Control Compounds
-
Negative Control: Always use an inactive analog if available (often a linear peptide or a scrambled macrocycle provided by the synthesis lab) to rule out off-target toxicity.
-
Positive Control: OICR-9429 is another common WDR5 antagonist, though it binds the WIN site differently. It can serve as a benchmark, although MM-589 is generally more potent in MLL-r cellular models.
"Selectivity" Nuance
Researchers must be precise: MM-589 inhibits the interaction of WDR5 with MLL1.[4][5] It does not inhibit the catalytic SET domain directly.[8] Therefore, it is ineffective against methyltransferases that do not utilize WDR5 (e.g., DOT1L, EZH2).
References
-
Karatas, H., et al. (2017).[4][5][6] Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)–Mixed Lineage Leukemia (MLL) Protein–Protein Interaction.[4][2][3][5][6][7][9] Journal of Medicinal Chemistry, 60(12), 4818–4839.[4][5][6] [6][7]
-
Cao, F., et al. (2014).[6] Targeting the Tumor Suppressor WDR5 in MLL1-Rearranged Leukemias.[4][5][7][8][9] Molecular Cell, 53(2), 247-260. (Context on WDR5 as a target).
-
Alicea-Velázquez, N. L., & Rice, J. C. (2020). WDR5: A Multi-Faceted Scaffolding Protein in Epigenetic Regulation. Epigenetics Insights. (Review of WDR5 function).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sci-Hub. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)–Mixed Lineage Leukemia (MLL) Protein–Protein Interaction / Journal of Medicinal Chemistry, 2017 [sci-hub.st]
- 7. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
